ethyl (5Z)-5-[4-(dimethylamino)benzylidene]-2-[(4-methylphenyl)amino]-4-oxo-4,5-dihydrothiophene-3-carboxylate
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Overview
Description
ETHYL (5Z)-5-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-2-[(4-METHYLPHENYL)AMINO]-4-OXO-4,5-DIHYDROTHIOPHENE-3-CARBOXYLATE is a complex organic compound with a unique structure that includes a thiophene ring, dimethylamino, and methylene groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL (5Z)-5-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-2-[(4-METHYLPHENYL)AMINO]-4-OXO-4,5-DIHYDROTHIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. One common method includes the condensation of 4-(dimethylamino)benzaldehyde with 4-methylaniline in the presence of a catalyst, followed by cyclization with ethyl acetoacetate under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
ETHYL (5Z)-5-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-2-[(4-METHYLPHENYL)AMINO]-4-OXO-4,5-DIHYDROTHIOPHENE-3-CARBOXYLATE undergoes various chemical reactions, including:
Reduction: Reduction reactions using agents such as sodium borohydride can convert the compound into its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical properties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Various nucleophiles under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted thiophene derivatives.
Scientific Research Applications
ETHYL (5Z)-5-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-2-[(4-METHYLPHENYL)AMINO]-4-OXO-4,5-DIHYDROTHIOPHENE-3-CARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique electronic properties.
Mechanism of Action
The mechanism of action of ETHYL (5Z)-5-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-2-[(4-METHYLPHENYL)AMINO]-4-OXO-4,5-DIHYDROTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
ETHYL (5Z)-5-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-2-[(4-METHYLPHENYL)AMINO]-4-OXO-4,5-DIHYDROTHIOPHENE-3-CARBOXYLATE can be compared with similar compounds such as:
4-{(E)-[4-(DIMETHYLAMINO)BENZYLIDENE]AMINO}BENZOIC ACID: Similar in structure but with different functional groups, leading to varied chemical properties.
N’-[[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE]-2-PHENOXYACETOHYDRAZIDE: Shares the dimethylamino and methylene groups but differs in the core structure.
Properties
Molecular Formula |
C23H24N2O3S |
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Molecular Weight |
408.5 g/mol |
IUPAC Name |
ethyl (5Z)-5-[[4-(dimethylamino)phenyl]methylidene]-4-hydroxy-2-(4-methylphenyl)iminothiophene-3-carboxylate |
InChI |
InChI=1S/C23H24N2O3S/c1-5-28-23(27)20-21(26)19(14-16-8-12-18(13-9-16)25(3)4)29-22(20)24-17-10-6-15(2)7-11-17/h6-14,26H,5H2,1-4H3/b19-14-,24-22? |
InChI Key |
ZNSMHRBPDRACOL-NSMWAFFQSA-N |
Isomeric SMILES |
CCOC(=O)C1=C(/C(=C/C2=CC=C(C=C2)N(C)C)/SC1=NC3=CC=C(C=C3)C)O |
Canonical SMILES |
CCOC(=O)C1=C(C(=CC2=CC=C(C=C2)N(C)C)SC1=NC3=CC=C(C=C3)C)O |
Origin of Product |
United States |
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